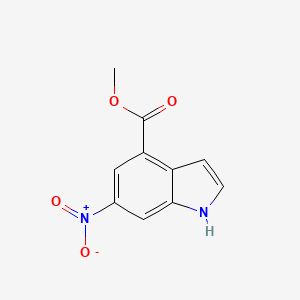

methyl 6-nitro-1H-indole-4-carboxylate

Beschreibung

BenchChem offers high-quality methyl 6-nitro-1H-indole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 6-nitro-1H-indole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 6-nitro-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(13)8-4-6(12(14)15)5-9-7(8)2-3-11-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBLJFAKGKGOCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CNC2=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301283620 | |

| Record name | Methyl 6-nitro-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082040-42-3 | |

| Record name | Methyl 6-nitro-1H-indole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-nitro-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Methyl 6-nitro-1H-indole-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of methyl 6-nitro-1H-indole-4-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. By synthesizing information from related structural analogs and established synthetic methodologies, this document offers valuable insights for the strategic utilization of this molecule in medicinal chemistry and pharmaceutical research.

Introduction: The Significance of the Indole-4-carboxylate Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of the indole ring system allows for the fine-tuning of pharmacological activity. Specifically, the indole-4-carboxylate framework has emerged as a crucial building block in the development of targeted therapies.[1][2] These compounds serve as versatile intermediates for the synthesis of a wide range of bioactive molecules, including inhibitors of key enzymes implicated in cancer and other diseases.[1][2]

The introduction of a nitro group at the 6-position of the indole ring, as in methyl 6-nitro-1H-indole-4-carboxylate, is anticipated to significantly modulate the electronic properties of the molecule. The electron-withdrawing nature of the nitro group can influence the reactivity of the indole ring and provide additional interaction points for molecular recognition by biological targets. This guide will delve into the specific chemical characteristics conferred by this substitution pattern.

Physicochemical and Spectroscopic Properties

While experimental data for methyl 6-nitro-1H-indole-4-carboxylate is not extensively published, we can infer its key properties based on its constituent functional groups and data from closely related analogs.

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Molecular Formula | C10H8N2O4 | --- |

| Molecular Weight | 220.18 g/mol | --- |

| Appearance | Likely a solid, ranging from off-white to yellow crystalline powder | Based on analogs like methyl indole-4-carboxylate and methyl 6-fluoro-1H-indole-4-carboxylate.[2][3] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General solubility of similar organic compounds. |

| ¹H NMR | Characteristic peaks for the indole protons, aromatic protons, and the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing nitro and carboxylate groups. | Inferred from the known spectra of 6-nitroindole.[4] |

| ¹³C NMR | Resonances corresponding to the indole ring carbons, the carboxylate carbon, and the methyl ester carbon. | General principles of NMR spectroscopy. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. | --- |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the ester, and the asymmetric and symmetric stretches of the nitro group. | --- |

Synthesis and Reaction Mechanisms

The synthesis of methyl 6-nitro-1H-indole-4-carboxylate can be approached through several strategic pathways. The most direct method involves the esterification of the corresponding carboxylic acid, which is commercially available.[5]

Esterification of 6-nitro-1H-indole-4-carboxylic acid

The formation of the methyl ester from 6-nitro-1H-indole-4-carboxylic acid is a standard and efficient procedure.[1]

Caption: Fischer esterification of 6-nitro-1H-indole-4-carboxylic acid.

Experimental Protocol:

-

Dissolution: Dissolve 6-nitro-1H-indole-4-carboxylic acid in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, to the solution at 0 °C.[6]

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

De Novo Synthesis of the Indole Ring System

Caption: Palladium-catalyzed reductive N-heteroannulation workflow.[7]

This approach involves the cyclization of a suitably substituted 2-nitrostyrene derivative in the presence of a palladium catalyst and a carbon monoxide source to directly form the indole-4-carboxylate structure.[7] The specific starting material would be a styrene derivative bearing a nitro group at the appropriate position on the benzene ring.

Chemical Reactivity

The chemical reactivity of methyl 6-nitro-1H-indole-4-carboxylate is governed by the interplay of the electron-rich indole nucleus and the electron-withdrawing nitro and methyl carboxylate groups.

-

N-H Acidity: The indole N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions.

-

Electrophilic Aromatic Substitution: The indole ring is generally susceptible to electrophilic attack. However, the presence of the electron-withdrawing groups will deactivate the ring towards electrophilic substitution and direct incoming electrophiles to specific positions.

-

Nucleophilic Aromatic Substitution: The nitro group can potentially be displaced by strong nucleophiles under certain conditions.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C, H2) or metal-acid combinations (e.g., SnCl2, HCl). This transformation opens up a plethora of possibilities for further functionalization, such as diazotization and Sandmeyer reactions, or the formation of amides and sulfonamides.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[9] This allows for the formation of amides through coupling reactions with amines, a common strategy in drug development.[1]

Applications in Drug Discovery and Development

The methyl 6-nitro-1H-indole-4-carboxylate scaffold is a valuable starting point for the synthesis of novel therapeutic agents. Its structural features suggest potential applications in several key areas of drug discovery.

Oncology

Structurally related indole-4-carboxylates have been identified as potent inhibitors of epigenetic targets like the Enhancer of Zeste Homologue 2 (EZH2), a component of the Polycomb Repressive Complex 2 (PRC2).[1] Dysregulation of EZH2 is implicated in various cancers.[1] The indole-4-carboxylate core can serve as a scaffold to develop small molecule inhibitors that compete for the binding site of EZH2, thereby modulating gene expression and inhibiting cancer cell proliferation.[1]

Furthermore, the indole scaffold is present in inhibitors of Poly (ADP-ribose) polymerase (PARP), such as Rucaparib, where a fluorinated analog, methyl 6-fluoro-1H-indole-4-carboxylate, is a key intermediate.[3] This highlights the potential of the 6-substituted indole-4-carboxylate core in developing new anticancer agents.

Antibacterial Agents

Recent research has explored indole carboxylates as potential inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[9] The development of novel antibacterial drug conjugates is an active area of research, and the indole-4-carboxylate scaffold could be a valuable component in the design of such molecules.[9] The nitro group, a common feature in some antimicrobial agents, could also contribute to the biological activity.

Safety and Handling

As with any chemical compound used in a research setting, methyl 6-nitro-1H-indole-4-carboxylate should be handled with appropriate care. Based on data for similar compounds, it may be harmful if swallowed and may cause an allergic skin reaction.[10] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

Conclusion

Methyl 6-nitro-1H-indole-4-carboxylate represents a promising and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its reactivity allows for a wide range of structural modifications. By leveraging the insights from structurally related compounds, researchers can strategically employ this molecule in the design and synthesis of novel therapeutic agents targeting a variety of diseases, particularly in the fields of oncology and infectious diseases. This guide provides a foundational understanding of its chemical properties, empowering scientists to unlock the full potential of this valuable chemical entity.

References

-

PubChem. (n.d.). 6-Methyl-4-nitro-1H-indole. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Exploring Methyl 6-Fluoro-1H-Indole-4-Carboxylate: A Key Rucaparib Intermediate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

-

ChemRxiv. (2023). Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ACS Publications. (1953). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

-

Radboud Repository. (2021). Rotationally resolved electronic spectroscopy of 6-methylindole. Retrieved from [Link]

-

ResearchGate. (2001). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved from [Link]

Sources

- 1. Methyl 6-Methyl-1H-indole-4-carboxylate [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. innospk.com [innospk.com]

- 4. 6-Nitroindole(4769-96-4) 1H NMR spectrum [chemicalbook.com]

- 5. 1082040-51-4|6-Nitro-1H-indole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 6-Methylindole synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Methyl 4-nitro-1H-indole-6-carboxylate | 1000343-62-3 [sigmaaldrich.com]

solubility of methyl 6-nitro-1H-indole-4-carboxylate in DMSO and methanol

Title: Physicochemical Profiling and Solvation Mechanics of Methyl 6-nitro-1H-indole-4-carboxylate: A Technical Guide to DMSO and Methanol Solubility

Executive Summary

For researchers and drug development professionals, understanding the solubility profile of early-stage synthetic intermediates and active pharmaceutical ingredients (APIs) is a critical prerequisite for reliable in vitro assays, structural characterization, and formulation development. This technical whitepaper provides an in-depth analysis of the solubility characteristics of methyl 6-nitro-1H-indole-4-carboxylate (CAS: 1082040-42-3)[1]. By examining the thermodynamic drivers of solvation, this guide establishes the causality behind its differential solubility in dimethyl sulfoxide (DMSO) versus methanol and provides self-validating experimental protocols for precise quantification.

Solvation Mechanics: The Causality of Dissolution

Methyl 6-nitro-1H-indole-4-carboxylate is characterized by a rigid, planar indole core that facilitates strong intermolecular π−π stacking. The presence of the highly polar, electron-withdrawing C6-nitro group and the C4-methyl ester further stabilizes its crystal lattice through localized dipole-dipole interactions. Dissolving this compound requires a solvent capable of overcoming this substantial lattice energy ( ΔGlattice ).

The Case for DMSO (Polar Aprotic)

DMSO is the ubiquitous standard for high-throughput screening (HTS) stock solutions due to its exceptional solvating power. It features a high dielectric constant ( ϵ≈46.4−48.9 ) and a strong dipole moment ( μ≈3.96 D)[2][3]. Mechanistically, the highly polarized S=O bond acts as a potent hydrogen bond acceptor, directly disrupting the intermolecular hydrogen bonds formed by the indole N−H moiety. Furthermore, its aprotic nature allows it to shield the strong dipoles of the nitro group without the energetic penalty of cavity formation required in protic networks. Consequently, the thermodynamic free energy of solvation ( ΔGsolv ) in DMSO is highly favorable, typically yielding high solubility (>20 mg/mL).

The Case for Methanol (Polar Protic)

Methanol, while polar ( ϵ≈32.7−33.6 ), is a protic solvent that forms extensive intermolecular hydrogen-bonded networks[3][4]. While it can act as both a hydrogen bond donor and acceptor, it is significantly less effective at breaking the tightly packed, hydrophobic π -stacked layers of nitroaromatic indoles. The energy required to disrupt methanol's own protic network to accommodate the bulky, rigid indole core often exceeds the energy released by solute-solvent interactions, resulting in moderate to low thermodynamic solubility (<5 mg/mL).

Mechanistic divergence of methyl 6-nitro-1H-indole-4-carboxylate solvation in DMSO vs Methanol.

Comparative Solvent Physicochemical Properties

To predict and contextualize the solubility behavior of methyl 6-nitro-1H-indole-4-carboxylate, we must compare the fundamental properties of the solvents. The data below summarizes the metrics that dictate solvation efficacy.

| Property | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |

| Solvent Classification | Polar Aprotic | Polar Protic |

| Dielectric Constant ( ϵ at 25°C) | 46.4 - 48.9[2][3] | 32.7 - 33.6[3][4] |

| Dipole Moment ( μ ) | 3.96 D | 1.70 D |

| H-Bond Donor Capacity | None (0) | High (1) |

| H-Bond Acceptor Capacity | High (S=O group) | Moderate (O-H group) |

| Predicted Compound Solubility | High (>20 mg/mL / >100 mM) | Low to Moderate (<5 mg/mL) |

| Primary Laboratory Utility | Master stock solutions, NMR | LC-MS mobile phase, extraction |

Experimental Protocols for Solubility Determination

To empirically validate the solubility limits of methyl 6-nitro-1H-indole-4-carboxylate, two distinct methodologies are required: Thermodynamic Solubility (for absolute limits in pure solvent) and Kinetic Solubility (for aqueous assay precipitation limits).

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility[5]. This protocol is a self-validating system: the persistent presence of undissolved solid at the end of the equilibration period is the physical proof that thermodynamic saturation has been achieved[5].

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 10 mg of methyl 6-nitro-1H-indole-4-carboxylate into two separate 2 mL amber glass HPLC vials.

-

Solvent Addition: Add 500 µL of pure DMSO to the first vial, and 500 µL of pure Methanol to the second.

-

Isothermal Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours to ensure complete thermodynamic equilibrium[6]. Self-Validation Check: Visually inspect the vials at 24 and 48 hours. If the solid has completely dissolved, add an additional 5 mg of compound and repeat the 48-hour incubation until a visible solid pellet remains.

-

Phase Separation: Transfer the vials to a centrifuge and spin at 10,000 × g for 15 minutes at 25°C to pellet the undissolved solid[6].

-

Filtration: Carefully aspirate 200 µL of the supernatant without disturbing the pellet. Pass the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required to prevent solvent degradation and non-specific binding)[7].

-

Dilution & Quantification: Dilute the filtered DMSO and Methanol supernatants by a factor of 1:100 and 1:10 respectively in the mobile phase, and quantify via HPLC-UV against a prepared standard curve.

Step-by-step workflow for determining thermodynamic solubility via the shake-flask method.

Protocol B: Kinetic Solubility (Solvent-Shift Method)

Kinetic solubility mimics the conditions of early in vitro biological assays, where compounds are introduced from a highly concentrated DMSO stock into an aqueous or methanolic buffer system, and precipitation is monitored[5][7].

Step-by-Step Methodology:

-

Master Stock: Prepare a 10 mM master stock of methyl 6-nitro-1H-indole-4-carboxylate in 100% DMSO.

-

Serial Dilution: Create a 2-fold serial dilution of the master stock in pure DMSO across a 96-well plate.

-

Solvent Shift: Transfer 2 µL of each DMSO dilution into a UV-transparent 96-well reading plate containing 198 µL of the target solvent (e.g., 5% Methanol/95% PBS). This ensures a constant 1% DMSO background[7].

-

Incubation & Detection: Incubate the plate at room temperature for 2 hours. Measure the absorbance at 620 nm (nephelometry/turbidimetry) using a microplate reader.

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration prior to a statistically significant increase in baseline turbidity (indicating micro-precipitation)[6].

Analytical Quantification Strategy (HPLC-UV)

To accurately determine the concentration of the dissolved indole carboxylate from the shake-flask method, a robust reverse-phase HPLC-UV method is required.

-

Column: C18, 4.6 × 150 mm, 5 µm particle size.

-

Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength ( λmax ): ~254 nm and ~320 nm (optimized for the conjugated nitro-indole chromophore).

-

Calibration: A 5-point standard curve (1 µg/mL to 100 µg/mL) prepared in the mobile phase.

By strictly adhering to these physicochemical principles and self-validating protocols, researchers can ensure that methyl 6-nitro-1H-indole-4-carboxylate remains fully solvated during critical experimental workflows, preventing false negatives in biological screening and ensuring reproducible structural characterization.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. scispace.com [scispace.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Dielectric behaviour of methanol and related polar fluids at high pressures and temperatures - Faraday Discussions of the Chemical Society (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

An In-depth Technical Guide to the Thermodynamic Stability of 6-Nitro-Indole-4-Carboxylate Derivatives

In the landscape of modern drug discovery, indole derivatives represent a versatile and privileged scaffold, forming the core of numerous therapeutic agents.[1] The introduction of a nitro group, as seen in 6-nitro-indole-4-carboxylate derivatives, can be pivotal for modulating the biological activity of the parent molecule. These compounds are valuable intermediates in the synthesis of anti-inflammatory and antimicrobial agents.[2] However, the presence of a nitro functional group on an aromatic system introduces a degree of energetic liability. Therefore, a thorough understanding of the thermodynamic stability of these derivatives is not merely an academic exercise; it is a cornerstone of successful drug development.

Thermodynamic stability is a critical quality attribute that dictates a compound's ability to resist chemical and physical changes under thermal stress.[3] This parameter profoundly influences every stage of the pharmaceutical lifecycle, from synthesis and purification to storage, formulation, shelf-life, and ultimately, patient safety.[3][4] An unstable compound can lead to degradation, loss of potency, and the formation of potentially toxic impurities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and predict the thermodynamic stability of 6-nitro-indole-4-carboxylate derivatives, synthesizing field-proven insights with robust analytical protocols.

Molecular Architecture and Its Impact on Stability

The thermodynamic stability of a 6-nitro-indole-4-carboxylate derivative is not a monolithic property but rather a complex interplay of its constituent parts. Understanding the contribution of each functional group is key to predicting and interpreting its thermal behavior.

-

The Indole Scaffold: The indole ring system, a fusion of benzene and pyrrole rings, is an electron-rich aromatic structure. Its inherent stability is a starting point, but this can be significantly altered by substituents.

-

The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety significantly influences the electronic distribution of the indole ring. This electronic destabilization can render the molecule more susceptible to thermal decomposition. Nitroaromatic compounds are known for their energetic nature, and their thermal behavior must be characterized with care to ensure safe handling.[5][6]

-

The Carboxylate Group (-COO⁻/COOH): The carboxylate at the 4-position also acts as an electron-withdrawing group. Its presence can further influence the molecule's stability. Furthermore, it provides a site for intermolecular hydrogen bonding, which can form a stabilizing crystal lattice, potentially increasing the melting point and the onset temperature of decomposition.

-

Positional Isomerism: The relative positions of substituents on the indole ring are critical. While this guide focuses on the 6-nitro-4-carboxylate substitution pattern, it is worth noting that studies on other nitroindole isomers have shown that positional changes can significantly impact stability.

The following diagram illustrates the key structural features influencing the stability of this molecular class.

Caption: Key structural components of 6-nitro-indole-4-carboxylate derivatives that govern overall thermodynamic stability.

Experimental Assessment of Thermodynamic Stability

To quantify the thermodynamic stability of a compound, two primary thermal analysis techniques are indispensable: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[3][6] These methods provide complementary information on how a material responds to a controlled temperature program.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3] It is the gold standard for identifying thermal transitions such as melting, crystallization, and decomposition.

-

Endothermic Events: Processes that absorb energy, such as melting, will appear as a downward peak in the DSC thermogram. The peak onset provides the melting point (Tₘ), a crucial indicator of purity and crystal lattice stability.

-

Exothermic Events: Processes that release energy, such as decomposition, will appear as an upward peak. The onset temperature of the exotherm (Tₒ) is a critical parameter indicating the beginning of thermal degradation. For nitroaromatic compounds, this exothermic decomposition can be significant and is a key safety indicator.[7]

This protocol is designed to provide a comprehensive thermal profile, with the heat-cool-heat cycle serving to characterize both the initial material and its behavior after melting.

-

Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium). This is a non-negotiable first step for data integrity.

-

Sample Preparation: Accurately weigh 1-3 mg of the 6-nitro-indole-4-carboxylate derivative into a hermetically sealed aluminum pan.[3] The small sample size is a safety measure for energetic compounds. A hermetically sealed pan is used to suppress evaporation and contain any potential off-gassing prior to decomposition.

-

Reference: An empty, hermetically sealed aluminum pan is used as the reference to ensure that the measured heat flow is solely due to the sample.[3]

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.[3] This inert atmosphere is critical to prevent thermo-oxidative degradation, ensuring the observed events are intrinsic to the compound's stability.

-

Temperature Program (Heat-Cool-Heat):

-

Equilibration: Equilibrate the system at 25 °C.

-

First Heat: Ramp the temperature from 25 °C to a temperature significantly above the melting point (e.g., 300 °C) at a controlled rate of 10 °C/min.[3] This rate provides a good balance between resolution and experimental time.

-

Cool: Cool the sample back to 25 °C at a controlled rate (e.g., 20 °C/min).

-

Second Heat: Reheat the sample to 300 °C at 10 °C/min. This run reveals information about the amorphous state and any changes that occurred during the first heating cycle.

-

-

Data Analysis: Record the heat flow (mW) versus temperature (°C). Determine the onset temperatures and enthalpy changes (J/g) for all observed endothermic (melting) and exothermic (decomposition) events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated over time.[3] It is invaluable for determining the temperature at which degradation begins and for quantifying mass loss associated with decomposition.

-

Instrument Calibration: Verify the mass balance using standard weights and the temperature using certified magnetic standards.

-

Sample Preparation: Accurately weigh a slightly larger sample than for DSC, typically 3-5 mg, into a ceramic or aluminum TGA pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert environment.[3]

-

Temperature Program:

-

Equilibration: Equilibrate at 30 °C.

-

Heating Ramp: Heat the sample from 30 °C to a final temperature where all decomposition has ceased (e.g., 400 °C) at a rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass (%) as a function of temperature (°C). The first derivative of the mass loss curve (DTG) should also be recorded, as its peak indicates the temperature of the maximum rate of mass loss (Tₘₐₓ).[8]

The following workflow diagram outlines the integrated approach to experimental stability assessment.

Caption: Integrated workflow for the experimental determination of a compound's thermodynamic stability profile using DSC and TGA.

Data Interpretation and Comparative Analysis

While specific experimental data for 6-nitro-indole-4-carboxylate derivatives is not widely published, we can infer expected thermal behavior from related nitroindole isomers. A higher melting point often suggests a more stable crystal lattice, and a higher decomposition onset temperature indicates greater intrinsic molecular stability.

Table 1: Comparative Thermal Properties of Nitroindole Isomers (Illustrative)

| Property | 4-Nitroindole | 5-Nitroindole | 6-Nitroindole | Expected for 6-Nitro-Indole-4-Carboxylate |

| Melting Point (°C) | 205-207 | Not available | 137-143 | Likely > 200°C due to potential for extensive H-bonding from the carboxylic acid group. |

| Appearance | Yellowish-brown crystals | Not available | Yellow to orange powder | Expected to be a colored (yellow/orange/brown) powder.[2] |

| Decomposition Onset (Tₒ) | Not specified | Not specified | Not specified | A sharp exothermic decomposition is expected, typical of nitroaromatic compounds.[7][9] |

Note: The data in this table is for comparative purposes to guide expectations. Actual values must be determined experimentally.

Computational Approaches for Stability Prediction

In modern drug development, computational chemistry provides invaluable predictive insights before a compound is even synthesized. Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the thermodynamic properties of molecules.[10][11]

By performing DFT calculations (e.g., using the B3LYP/6-311+G** level of theory), researchers can determine several parameters that correlate with thermodynamic stability:[10][12]

-

Enthalpy of Formation (ΔH°f): A lower or more negative enthalpy of formation generally indicates greater thermodynamic stability.

-

HOMO-LUMO Gap (ΔE): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.[10]

-

Bond Dissociation Energy (BDE): Calculating the energy required to break the weakest bond (often the C-NO₂ bond in nitroaromatics) can provide a direct measure of thermal lability.

These computational studies can be used to rank-order the stability of different isomers or derivatives, guiding synthetic efforts toward more stable and promising drug candidates.

Conclusion

The thermodynamic stability of 6-nitro-indole-4-carboxylate derivatives is a multifaceted property that is fundamental to their successful development as pharmaceutical agents. A systematic evaluation, integrating computational prediction with robust experimental analysis via DSC and TGA, is essential. This guide provides the foundational principles and detailed protocols necessary to conduct such an evaluation. By meticulously characterizing the thermal behavior of these important molecules, researchers can mitigate risks, ensure product quality and safety, and accelerate the journey from discovery to clinical application.

References

- Investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate.

- An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds: A Case Study Approach for CAS 73019-1. Benchchem.

- Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Request PDF. ResearchGate.

- TGA thermogram of control indole. | Download Scientific Diagram. ResearchGate.

- Thermal Stability of 2-Nitroanthraquinone: A Technical Guide. Benchchem.

- Comparative Stability of 4-, 5-, and 6-Nitroindole: An Experimental Guide. Benchchem.

- Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications.

- Journal of Chemical and Pharmaceutical Research, 2016, 8(7):645-650 Research Article Investigation of the Stability of Indol. ResearchGate.

- Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. JOCPR.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC.

- Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate.

- Stability Testing of Pharmaceutical Products.

- 6-Nitroindole-3-carboxylic acid. Chem-Impex.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Potential Biological Activity of Methyl 6-Nitro-1H-indole-4-carboxylate

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of pharmacologically active compounds.[1][2] While extensive research has been conducted on various substituted indoles, methyl 6-nitro-1H-indole-4-carboxylate remains a largely unexplored entity. This technical guide provides a hypothesis-driven framework for investigating its potential biological activities. By deconstructing the molecule into its core components—the indole scaffold, the C4-methyl carboxylate, and the C6-nitro group—we can extrapolate potential mechanisms of action based on well-documented structure-activity relationships of analogous compounds. This document is intended for researchers, chemists, and drug development professionals, offering a strategic roadmap for unlocking the therapeutic potential of this novel compound through structured, hypothesis-based experimentation.

Introduction and Structural Rationale

Methyl 6-nitro-1H-indole-4-carboxylate is a small molecule whose therapeutic potential has not been directly reported in peer-reviewed literature. However, its constituent functional groups suggest several plausible avenues for biological activity. The indole scaffold is central to drugs targeting a wide array of conditions, including cancer, inflammation, and microbial infections.[1][3] The functionalization at the C4 and C6 positions is critical for defining its interaction with biological targets.

-

The Indole Core: This bicyclic aromatic system mimics the structure of tryptophan and can engage in hydrogen bonding, pi-stacking, and hydrophobic interactions with numerous protein targets.[2]

-

The C4-Methyl Carboxylate Group: This moiety serves as a key synthetic handle for derivatization and is a structural feature of compounds known to target epigenetic regulators, such as Enhancer of Zeste Homologue 2 (EZH2).[4]

-

The C6-Nitro Group: As a potent electron-withdrawing group, the nitro moiety significantly alters the electronic properties of the indole ring. The position of this group is critical; while 5-nitroindoles are known to possess anticancer activity via G-quadruplex stabilization, the properties of the 6-nitro isomer are less characterized.[5][6] Furthermore, the nitroaromatic motif is a well-established pharmacophore in antimicrobial agents, which are often activated via bioreduction within target pathogens.[7][8]

Based on this structural analysis, this guide will explore three primary, testable hypotheses for the biological activity of methyl 6-nitro-1H-indole-4-carboxylate:

-

Anticancer Activity: Potentially acting through (a) G-quadruplex stabilization or (b) EZH2 inhibition.

-

Antimicrobial Activity: Potentially mediated by reductive activation of the nitro group.

-

Anti-inflammatory Activity: Potentially through modulation of key inflammatory signaling pathways.

Potential Anticancer Activity

The indole scaffold is a mainstay in oncology drug discovery.[3] We hypothesize two distinct, plausible mechanisms by which methyl 6-nitro-1H-indole-4-carboxylate could exert antiproliferative effects.

Hypothesis 1: c-Myc Promoter G-Quadruplex Stabilization

Scientific Rationale: The promoter region of the c-Myc oncogene contains a guanine-rich sequence capable of forming a non-canonical DNA structure known as a G-quadruplex (G4).[6] Stabilization of this G4 structure by small molecules can repress c-Myc transcription, leading to cell cycle arrest and apoptosis in cancer cells.[5][9] Pyrrolidine-substituted 5-nitroindoles have been identified as potent c-Myc G4 stabilizers.[6][9] While the nitro group's position is crucial, it is plausible that the 6-nitro isomer could retain an affinity for the G4 structure, albeit with potentially different potency and binding characteristics.

Experimental Validation Workflow:

Caption: Workflow for validating EZH2 inhibitory activity.

Key Experimental Protocols:

-

In Vitro EZH2 Enzymatic Assay: A biochemical assay using recombinant human EZH2 complex measures the methylation of a histone H3 substrate. The inhibitory effect of the compound is quantified by measuring the reduction in the H3K27me3 mark, often via methods like HTRF or AlphaLISA, to determine the biochemical IC₅₀.

-

Western Blot for H3K27me3: Lymphoma or sarcoma cell lines with known EZH2 dysregulation are treated with the compound. A successful inhibitor will cause a dose-dependent decrease in global H3K27me3 levels, which can be detected via Western blot, confirming cellular activity. [4]* Cell Viability Assays: The antiproliferative effects are measured in relevant cancer cell lines to determine the cellular IC₅₀.

Hypothetical Data Summary:

| Assay | Endpoint | EZH2 Inhibitor (Reference) | Methyl 6-nitro-1H-indole-4-carboxylate (Test) |

| EZH2 Enzymatic Assay | IC₅₀ (µM) | <1 | To be determined |

| H3K27me3 Western Blot | EC₅₀ (µM) | <5 | To be determined |

| Cell Viability Assay | IC₅₀ (µM) | <10 | To be determined |

Potential Antimicrobial Activity

Scientific Rationale: Nitroaromatic compounds are a class of antimicrobials that require intracellular activation. [7]The nitro group is reduced by microbial nitroreductases to form highly reactive nitroso and hydroxylamine intermediates. [10]These species can induce widespread damage to microbial DNA, proteins, and other macromolecules, leading to cell death. [8]This mechanism is exploited by drugs like metronidazole and nitrofurantoin. The presence of the 6-nitro group on the indole scaffold makes methyl 6-nitro-1H-indole-4-carboxylate a prime candidate for possessing similar microbial-activated cytotoxicity.

Experimental Validation Workflow:

Caption: Workflow for antimicrobial activity screening and validation.

Key Experimental Protocols:

-

Minimum Inhibitory Concentration (MIC) Assay: The compound is serially diluted and incubated with a standardized inoculum of various microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). The MIC is the lowest concentration of the compound that completely inhibits visible growth. [11]This is the gold-standard initial assay for antimicrobial activity.

-

Time-Kill Assays: To determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), viable bacterial counts are monitored over time after exposure to the compound at concentrations above the MIC.

-

Mechanism Validation using Mutant Strains: To confirm the role of nitroreductases, the MIC of the compound can be tested against a wild-type strain versus a mutant strain lacking key nitroreductase enzymes. A significant increase in the MIC for the mutant strain would provide strong evidence for the proposed mechanism of action.

Hypothetical Data Summary:

| Organism | Type | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) | Test Compound MIC (µg/mL) |

| S. aureus | Gram-positive | 1-2 | N/A | To be determined |

| E. coli | Gram-negative | 0.015-0.12 | N/A | To be determined |

| C. albicans | Fungus | N/A | 0.25-1 | To be determined |

Potential Anti-inflammatory Activity

Scientific Rationale: Chronic inflammation is a key driver of numerous diseases. Many indole-containing molecules exhibit potent anti-inflammatory effects by modulating pro-inflammatory signaling pathways. [2][12]Key targets include the NF-κB pathway, which controls the expression of cytokines like TNF-α and IL-6, and enzymes like cyclooxygenase-2 (COX-2). [13]We hypothesize that methyl 6-nitro-1H-indole-4-carboxylate could inhibit these pathways.

Caption: Simplified NF-κB signaling pathway, a potential anti-inflammatory target.

Experimental Validation Workflow:

-

Cell Viability Assay in Macrophages: First, determine the non-toxic concentration range of the compound in a relevant immune cell line, such as RAW 264.7 murine macrophages.

-

Nitric Oxide (NO) Production Assay: Pre-treat RAW 264.7 cells with the compound, then stimulate with lipopolysaccharide (LPS). Measure the production of nitric oxide, a key inflammatory mediator, using the Griess reagent. A reduction in NO indicates anti-inflammatory potential. [13]* Cytokine Measurement (ELISA): Measure the levels of pro-inflammatory cytokines like TNF-α and IL-6 in the supernatant of LPS-stimulated macrophages treated with the compound using Enzyme-Linked Immunosorbent Assays (ELISA). [12][13]* Western Blot Analysis: Probe for key proteins in the NF-κB pathway, such as phosphorylated NF-κB p65 and COX-2, to confirm that the compound's effects are mediated through inhibition of this pathway. [13] Hypothetical Data Summary:

| Assay (LPS-stimulated RAW 264.7) | Endpoint | Dexamethasone (Reference) | Test Compound |

| Nitric Oxide Production | IC₅₀ (µM) | ~1 | To be determined |

| TNF-α Secretion (ELISA) | IC₅₀ (µM) | ~0.5 | To be determined |

| IL-6 Secretion (ELISA) | IC₅₀ (µM) | ~0.8 | To be determined |

Synthesis and Future Directions

The exploration of methyl 6-nitro-1H-indole-4-carboxylate begins with a robust and scalable synthetic route. Methods for the regioselective synthesis of 6-nitroindoles have been developed, providing a foundation for obtaining the necessary material for screening. [14] Should initial screening reveal promising activity in any of the hypothesized areas, the methyl ester at the C4 position provides an ideal handle for generating a focused library of derivatives (e.g., amides, hydrazides). This would enable a thorough Structure-Activity Relationship (SAR) study to optimize potency, selectivity, and pharmacokinetic properties. Positive in vitro and cellular results would then warrant progression into in vivo models of cancer, infection, or inflammation to establish preclinical proof-of-concept.

Conclusion

While methyl 6-nitro-1H-indole-4-carboxylate is an understudied molecule, its structure provides a compelling rationale for investigating its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The hypotheses and experimental workflows outlined in this guide offer a logical and scientifically rigorous path forward. By systematically evaluating its activity against targets like c-Myc G-quadruplexes, EZH2, microbial nitroreductases, and inflammatory pathways, the scientific community can effectively determine if this compound holds promise as a novel therapeutic lead.

References

-

Benchchem. A Comparative Guide to 6-Nitroindoline-2-carboxylic Acid and Its Isomers in Research Applications.

-

Kumar, A., et al. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem.

-

Benchchem. Methyl 6-Methyl-1H-indole-4-carboxylate.

-

Chem-Impex. 5-Nitroindole-2-carboxylic acid.

-

Kumar, A., et al. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed.

-

Chem-Impex. 6-Nitroindole-3-carboxylic acid.

-

J&K Scientific. 6-Nitroindole.

-

Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester.

-

Kumar, A., et al. Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate.

-

Benchchem. Methyl 6-hydroxy-1H-indole-4-carboxylate.

-

HETEROCYCLES. Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile.

-

PubChem. 6-Methyl-4-nitro-1H-indole.

-

ResearchGate. Synthesis of 4- and 6-Substituted Nitroindoles.

-

Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review.

-

MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

-

Benchchem. The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives: A Field with Unexplored Potential.

-

PMC. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors.

-

Royal Society of Chemistry. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation.

-

ResearchGate. Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo [d]imidazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H- [4][5][6]dioxaphosphepino [5,6-c] pyrazole-6-yl) ureas/carboxamides-Mannich bases.

-

Zenodo. Studies in the Indole Field. Part VI. Synthesis of Some Nitro.

-

Encyclopedia.pub. Antimicrobial Activity of Nitroaromatic Derivatives.

-

MDPI. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.

-

PubMed. Synthesis and antimycobacterial activities of novel 6-nitroquinolone-3-carboxylic acids.

-

PMC. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021).

-

PMC. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.

-

PubMed. The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

-

BLD Pharm. 6-Nitro-1H-indole-4-carboxylic acid.

-

ResearchGate. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase.

-

ChemRxiv. Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates.

-

Preprints.org. In silico Pharmacokinetics and In vivo Anti-inflammatory Activity of C-4 Composition.

-

PubMed. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives.

-

Frontiers. The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer.

-

PubMed. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB.

Sources

- 1. Methyl 6-hydroxy-1H-indole-4-carboxylate|RUO [benchchem.com]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. mdpi.com [mdpi.com]

- 4. Methyl 6-Methyl-1H-indole-4-carboxylate [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds | MDPI [mdpi.com]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Safety and Handling Guide for Methyl 6-nitro-1H-indole-4-carboxylate

A Note on This Guide: No specific, publicly available Safety Data Sheet (SDS) exists for methyl 6-nitro-1H-indole-4-carboxylate. This document has been authored to fill that critical information gap for research and drug development professionals. As a Senior Application Scientist, my approach is to synthesize data from structurally analogous compounds, established principles of chemical toxicology for nitroaromatic and indole-based molecules, and regulatory standards. This guide is structured to provide not just protocols, but the scientific reasoning behind them, ensuring a self-validating system of safety and best practices.

Section 1: Chemical Identity and Physicochemical Profile

Methyl 6-nitro-1H-indole-4-carboxylate is a heterocyclic compound featuring an indole scaffold, a nitro group at the 6-position, and a methyl ester at the 4-position. The indole ring is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents.[1][2][3][4][5] The presence of the nitro group, however, fundamentally alters the molecule's toxicological and safety profile, demanding rigorous handling protocols. Aromatic nitrocompounds are a well-documented class of chemicals with specific hazards that must be respected in a laboratory setting.[6]

Structural and Physicochemical Data (Inferred)

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₁₀H₈N₂O₄ | Calculated from structure |

| Molecular Weight | 220.18 g/mol | Analog: Methyl 4-nitro-1H-indole-6-carboxylate[7] |

| Appearance | Likely a solid (powder or crystalline) at room temperature. | Analogs like 6-nitro-1H-indole are solids.[8] |

| Solubility | Expected to have low water solubility. | Aromatic nitro compounds are generally sparingly soluble in water. |

| Storage Temperature | Room Temperature, in a dry, inert atmosphere. | Based on handling for similar indole carboxylates.[7][9] |

Section 2: Hazard Assessment and GHS Classification (Synthesized)

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards.[10][11] Lacking a specific SDS, the following classification is synthesized from the known hazards of aromatic nitro compounds and substituted indoles. This represents a conservative, safety-first approach.

Proposed GHS Classification

| Hazard Class | Category | Rationale |

| Acute Toxicity, Oral | Category 4 | Aromatic nitro compounds can be harmful if swallowed.[12] |

| Skin Corrosion/Irritation | Category 2 | Many indole derivatives and nitroaromatics cause skin irritation.[13][14] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation, a common feature of related compounds.[6][14] |

| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects. The nitro-group on an aromatic ring is a structural alert for mutagenicity.[2][8][15] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs (blood system, liver, kidneys) through prolonged or repeated exposure. Aromatic nitro compounds are known to cause methemoglobinemia.[12][16] |

GHS Label Elements

| Pictograms |

|

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H341: Suspected of causing genetic defects.H373: May cause damage to organs through prolonged or repeated exposure. |

| Precautionary Statements | P201: Obtain special instructions before use.P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P308+P313: IF exposed or concerned: Get medical advice/attention.P501: Dispose of contents/container to an approved waste disposal plant. |

Caption: Workflow for Synthesizing GHS Classification.

Section 3: Toxicological Profile and Mechanistic Insights

The primary toxicological concern for methyl 6-nitro-1H-indole-4-carboxylate stems from its nitroaromatic character.

Metabolic Activation and Mutagenicity Nitroaromatic compounds are not typically mutagenic themselves but can be metabolically activated by nitroreductase enzymes present in bacteria and eukaryotic cells. This reduction process can lead to the formation of highly reactive N-hydroxyarylamine intermediates, which can form adducts with DNA, leading to mutations.[15] This is the mechanistic basis for classifying this compound as a suspected mutagen (GHS Category 2).

Systemic Toxicity A significant hazard associated with aromatic nitrocompounds is methemoglobinemia.[16] Upon absorption into the bloodstream, these compounds can oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis (a bluish discoloration of the skin) and, in severe cases, life-threatening hypoxia. While this effect is dose-dependent, chronic, low-level exposure must be avoided.

Hepatotoxicity Studies on the analog 5-nitroindole have demonstrated cytotoxic effects on rat hepatocytes. The compound was shown to disrupt mitochondrial function, decrease ATP levels, and inhibit oxidative phosphorylation.[13] This suggests a potential for liver toxicity (hepatotoxicity) upon significant exposure.

Section 4: Experimental Protocols for Safe Handling

Adherence to a strict safety protocol is non-negotiable. Every experiment should be conducted under the assumption that the compound is hazardous.

Mandatory Engineering Controls

-

Chemical Fume Hood: All weighing, transferring, and handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles and vapors.[17]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE) Protocol

-

Eye Protection: Chemical safety goggles providing a full seal around the eyes are mandatory. Standard safety glasses are insufficient.

-

Hand Protection: Use nitrile gloves (double-gloving is recommended) that are compatible with the solvents being used. Check glove manufacturer data for breakthrough times. Discard gloves immediately if contamination is suspected.[18]

-

Body Protection: A fully fastened laboratory coat must be worn. For larger quantities, a chemically resistant apron is advised.

-

Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with particulate filters may be required for cleaning up large spills or in the event of a ventilation failure.[18]

Step-by-Step Weighing and Solution Preparation Protocol

-

Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

-

Tare: Place a clean, empty vial on the analytical balance inside the fume hood and tare it.

-

Aliquot: Carefully transfer the desired amount of methyl 6-nitro-1H-indole-4-carboxylate into the vial using a clean spatula. Avoid creating dust. If the compound is clumpy, do not attempt to crush it forcefully.

-

Seal and Clean: Securely cap the stock container and the tared vial. Wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., 70% ethanol) and dispose of the cloth as hazardous waste.

-

Dissolution: Add the desired solvent to the vial via syringe or pipette. Cap and mix gently (vortex or sonicate) until fully dissolved. All dissolution steps must occur within the fume hood.

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Sources

- 1. mdpi.com [mdpi.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]

- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iloencyclopaedia.org [iloencyclopaedia.org]

- 7. era-environmental.com [era-environmental.com]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. ehs.yale.edu [ehs.yale.edu]

- 10. Chemical Hazard Classification (GHS) | Division of Research Safety | Illinois [drs.illinois.edu]

- 11. GHS Classification Search Tool | GHS Hazard Classification Search | Chemical Classification and Labelling Search [chemradar.com]

- 12. chemreg.net [chemreg.net]

- 13. Effect of 5-nitroindole on adenylate energy charge, oxidative phosphorylation, and lipid peroxidation in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mcf.se [mcf.se]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. research.uga.edu [research.uga.edu]

Literature Review of Nitro-Indole Carboxylate Synthesis Pathways

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Nitro-indole carboxylates—most notably isomers such as ethyl 5-nitroindole-2-carboxylate—are highly privileged heterocyclic pharmacophores. They serve as critical synthetic intermediates in the development of indoleamine 2,3-dioxygenase (IDO) inhibitors, HIV-1 integrase strand transfer inhibitors, and bisheteroarylpiperazine (BHAP) reverse transcriptase inhibitors like Delavirdine[1][2].

Because the strong electron-withdrawing nature of the nitro group inherently deactivates the aromatic ring, the synthesis of nitro-indoles requires carefully optimized thermodynamic and kinetic control[3]. This whitepaper critically evaluates the primary synthetic pathways, elucidates their mechanistic causality, and provides self-validating protocols for laboratory execution.

Mechanistic Overview of Synthesis Pathways

The Fischer Indole Synthesis (Industrial Standard)

The Fischer indole synthesis remains the most scalable and atom-economical route for accessing 5-nitro and 7-nitroindole-2-carboxylates. Historically, attempts to cyclize nitro-substituted phenylhydrazones using standard acidic catalysts (e.g., concentrated HCl) failed[3]. The electron-withdrawing nitro group severely depletes electron density from the aromatic ring, raising the activation energy required for the rate-determining [3,3]-sigmatropic rearrangement.

The breakthrough in this pathway was the adoption of Polyphosphoric Acid (PPA) . PPA acts dually as a high-boiling solvent and an extreme Brønsted acid, providing the necessary thermal mass (100–120 °C) and protonating power to force the tautomerization of the hydrazone into its ene-hydrazine form, thereby driving the sigmatropic rearrangement to completion[1][3].

Mechanistic pathway of the Fischer indole synthesis for nitro-indole carboxylates.

Batcho-Leimgruber and Cadogan-Sundberg Reductive Cyclizations

When specific regiochemistry is required—such as avoiding the inseparable mixtures of 4-nitro and 6-nitro isomers produced during the Fischer synthesis of meta-substituted precursors[3]—reductive cyclization methods are deployed[4].

-

Batcho-Leimgruber Synthesis: This approach utilizes ortho-nitrotoluenes. Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields a β-dimethylamino-2-nitrostyrene (enamine) intermediate. Subsequent reductive cyclization (using Pd/C with H₂ or Fe/AcOH) selectively yields the indole core[4].

-

Cadogan-Sundberg Synthesis: This method relies on the deoxygenation of ortho-nitrostyrenes using trialkyl phosphites (e.g., P(OEt)₃ or PPh₃) under thermal or microwave conditions. The reaction generates a highly reactive singlet nitrene intermediate that undergoes a rapid intramolecular C-H insertion to form the pyrrole ring[5][6].

Comparison of Batcho-Leimgruber and Cadogan-Sundberg reductive cyclization pathways.

Quantitative Pathway Comparison

To facilitate route scouting in drug development, the following table summarizes the operational metrics of the primary nitro-indole synthesis pathways.

| Synthesis Pathway | Primary Precursor | Key Reagents / Catalysts | Typical Yield | Regioselectivity |

| Fischer Indole | Nitrophenylhydrazones | Polyphosphoric Acid (PPA), 100°C | 65% - 90% | Poor for meta-substituted |

| Batcho-Leimgruber | ortho-Nitrotoluenes | DMF-DMA, then Pd/C or Fe/AcOH | 70% - 85% | Excellent (pre-defined) |

| Cadogan-Sundberg | ortho-Nitrostyrenes | P(OEt)₃ or PPh₃, Microwave/Heat | 40% - 60% | Excellent |

| Hemetsberger | α-Azidocinnamates | Xylene, Thermolysis (140°C) | 50% - 75% | Excellent |

Experimental Protocols

The following methodologies provide self-validating, step-by-step instructions for the synthesis and downstream functionalization of ethyl 5-nitroindole-2-carboxylate.

Protocol 1: Synthesis of Ethyl 5-nitroindole-2-carboxylate via Fischer Indole Cyclization

Causality Note: Standard mineral acids fail to catalyze this reaction due to the electron-withdrawing nature of the nitro group. PPA is strictly required to provide simultaneous high-temperature solvation and extreme Brønsted acidity[1][3].

-

Precursor Loading: To a thoroughly dried 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, add ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate (10.0 g, 0.042 mol)[1].

-

Catalyst Addition: Add 110 g of highly viscous Polyphosphoric acid (PPA) to the flask.

-

Thermal Cyclization: Initiate mechanical stirring and slowly heat the reaction mixture to 100 °C. The high viscosity of PPA requires robust mechanical stirring to ensure uniform heat distribution. Maintain the reaction at 100 °C for exactly 2 hours[1].

-

Reaction Monitoring: Confirm the consumption of the starting material via Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate).

-

Quenching: Once complete, remove the heat source and allow the mixture to cool slightly. While still warm and fluid, slowly pour the reaction mixture into a large beaker containing 500 mL of vigorously stirred ice water. Causality: The ice water hydrolyzes the polymeric phosphate chains, drastically reducing viscosity and causing the hydrophobic indole product to precipitate.

-

Isolation: Collect the resulting green/yellow precipitate via vacuum filtration. Wash the filter cake exhaustively with cold deionized water until the filtrate is pH neutral[1].

-

Drying: Transfer the solid to a vacuum drying oven (40 °C) to yield approximately 8.9 g (90.2% yield) of ethyl 5-nitroindole-2-carboxylate[1].

Protocol 2: Downstream N-Alkylation (Preparation of Latonduine Derivatives)

Causality Note: Before functionalizing the carboxylate or reducing the nitro group, the acidic indole N-H (pKa ~16) must be protected or alkylated to prevent competitive side reactions[7].

-

Solvation: Dissolve ethyl 5-nitro-1H-indole-2-carboxylate (6.0 g, 25.6 mmol) in 60 mL of absolute N,N-Dimethylformamide (DMF) under a strict argon atmosphere[7].

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil; 1.54 g, 38.4 mmol) in small portions. Causality: The deprotonation of the indole N-H by NaH is highly exothermic and evolves hydrogen gas; cooling prevents thermal decomposition of the substrate[7].

-

Equilibration: Remove the ice bath and stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium indolide salt.

-

Electrophilic Addition: Re-cool the mixture to 0 °C. Add ethoxymethyl chloride (EOMCl) (4.8 mL, 51.2 mmol) dropwise via a syringe. Allow the reaction to warm to room temperature and stir overnight[7].

-

Workup: Quench the remaining NaH carefully with water. Extract the aqueous layer with ethyl acetate (3 × 100 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to isolate the N-protected intermediate[7].

References

-

Parmerter, S. M., Cook, A. G., & Dixon, W. (1958). "The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole1". Journal of the American Chemical Society. Retrieved from: [Link]

-

Technical University of Munich (TUM). (2022). "Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes". mediaTUM. Retrieved from: [Link]

-

National Institutes of Health (NIH). (2024). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors". PMC. Retrieved from: [Link]

-

Chandra, A., et al. (2025). "A review on indole synthesis from nitroarenes: classical to modern approaches". Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from: [Link]

-

Scientific Research Publishing (SCIRP). "Further Developments on the Regioselective Synthesis of 3-Aroylindole Derivatives from C-Nitrosoaromatics and Alkynones". SCIRP. Retrieved from:[Link]

Sources

- 1. Ethyl 5-nitroindole-2-carboxylate | 16732-57-3 [chemicalbook.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencemadness.org [sciencemadness.org]

- 4. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Further Developments on the Regioselective Synthesis of 3-Aroylindole Derivatives from C-Nitrosoaromatics and Alkynones: A Novel Synthetic Approach to Pravadoline, JWH-073, Indothiazinone Analogues and Related Compounds [scirp.org]

- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]

An In-depth Technical Guide to the Structural Analysis of Methyl 6-nitro-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-nitro-1H-indole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its indole scaffold is a common motif in numerous biologically active molecules. The presence of a nitro group and a methyl ester at specific positions on the indole ring imparts unique electronic and steric properties, making it a versatile intermediate for the synthesis of more complex pharmaceutical agents. This guide provides a comprehensive technical overview of the structural analysis of methyl 6-nitro-1H-indole-4-carboxylate, detailing its synthesis, spectroscopic characterization, and potential applications.

Introduction

The indole ring system is a privileged scaffold in drug discovery, forming the core of many natural and synthetic compounds with a wide range of biological activities.[1] The strategic functionalization of the indole nucleus allows for the fine-tuning of a molecule's pharmacological profile. Methyl 6-nitro-1H-indole-4-carboxylate serves as a key building block in this context. The electron-withdrawing nitro group at the 6-position and the methyl carboxylate at the 4-position significantly influence the reactivity of the indole ring, enabling selective chemical transformations. Understanding the detailed structural features of this molecule is paramount for its effective utilization in the design and synthesis of novel therapeutic agents.

Synthesis and Purification

The synthesis of methyl 6-nitro-1H-indole-4-carboxylate can be achieved through several established routes in organic chemistry, often involving the construction of the indole ring as a key step.

Synthetic Strategy: Fischer Indole Synthesis

A common approach for constructing the indole core is the Fischer indole synthesis. While specific literature on the direct synthesis of methyl 6-nitro-1H-indole-4-carboxylate is not abundant, a plausible route can be adapted from methodologies for similar substituted indoles.[2] The general strategy involves the acid-catalyzed cyclization of a phenylhydrazone derivative.

dot

Caption: Plausible synthetic pathway for methyl 6-nitro-1H-indole-4-carboxylate.

Alternative Synthetic Routes

Other methods for the synthesis of functionalized indoles, such as the Reissert and Larock indole syntheses, could also be adapted.[3] For instance, a palladium-catalyzed reductive N-heteroannulation of a 2-nitrostyrene derivative has proven effective for synthesizing methyl indole-4-carboxylate and could potentially be modified for the 6-nitro analog.[4]

Experimental Protocol: Purification

Purification of the crude product is typically achieved through column chromatography on silica gel.

Step-by-Step Protocol:

-

Slurry Preparation: The crude reaction mixture is adsorbed onto a small amount of silica gel.

-

Column Packing: A glass column is packed with silica gel using a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate).

-

Loading: The adsorbed crude product is carefully loaded onto the top of the packed column.

-

Elution: The product is eluted from the column by passing the solvent system through it. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Solvent Removal: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified methyl 6-nitro-1H-indole-4-carboxylate.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential to confirm the structure and purity of methyl 6-nitro-1H-indole-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of a related compound, 6-nitroindole, provides insight into the expected chemical shifts.[5] For methyl 6-nitro-1H-indole-4-carboxylate, the spectrum would exhibit distinct signals for the aromatic protons, the N-H proton of the indole ring, and the methyl protons of the ester group. The exact chemical shifts and coupling constants would be influenced by the electronic effects of the nitro and carboxylate groups.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for all unique carbon atoms in the molecule. The spectrum of 6-nitroindole shows characteristic peaks for the indole ring carbons.[6] In the case of methyl 6-nitro-1H-indole-4-carboxylate, additional signals for the carboxylate carbon and the methyl ester carbon would be observed. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Sharp peak characteristic of the indole N-H.[3] |

| C=O Stretch | 1700-1720 | Strong absorption from the ester carbonyl group.[3] |

| NO₂ Stretch | 1500-1550 (asymmetric) | Strong absorptions characteristic of the nitro group. |

| 1300-1370 (symmetric) | ||

| Aromatic C-H Stretch | >3000 | Stretching vibrations of C-H bonds on the aromatic ring.[8] |

| Aromatic C=C Stretch | 1450-1600 | In-ring stretching vibrations of the indole nucleus.[8] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For methyl 6-nitro-1H-indole-4-carboxylate, the molecular ion peak ([M]⁺) would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. Fragmentation patterns often involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).[3][9]

Crystallographic Analysis

Computational Molecular Modeling

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the structural and electronic properties of methyl 6-nitro-1H-indole-4-carboxylate.[11][12]

Molecular Geometry Optimization

DFT calculations can be used to determine the most stable three-dimensional conformation of the molecule. This provides theoretical values for bond lengths and angles that can be compared with experimental data if available.

Electronic Properties

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of the molecule's stability.[11]

dot

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zenodo.org [zenodo.org]

- 3. Methyl 6-Methyl-1H-indole-4-carboxylate [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 6-Nitroindole(4769-96-4) 1H NMR spectrum [chemicalbook.com]

- 6. 6-Nitroindole(4769-96-4) 13C NMR [m.chemicalbook.com]

- 7. tetratek.com.tr [tetratek.com.tr]

- 8. researchgate.net [researchgate.net]